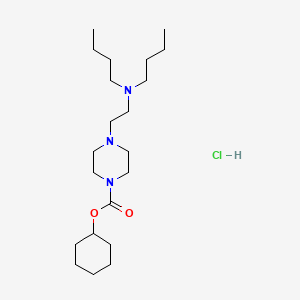
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and the cyclohexyl ester. The final step involves the addition of the dibutylaminoethyl group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can be compared with other piperazine derivatives, such as:
1-Ethoxycarbonylpiperazine: Known for its use in organic synthesis and medicinal chemistry.
1-Carbethoxypiperazine: Utilized in the development of pharmaceutical agents.
Ethyl 1-piperazinecarboxylate: Employed in various chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
24312-02-5 |
|---|---|
Molekularformel |
C21H42ClN3O2 |
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
cyclohexyl 4-[2-(dibutylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H41N3O2.ClH/c1-3-5-12-22(13-6-4-2)14-15-23-16-18-24(19-17-23)21(25)26-20-10-8-7-9-11-20;/h20H,3-19H2,1-2H3;1H |
InChI-Schlüssel |
WLOYIYIIROOROO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCN1CCN(CC1)C(=O)OC2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


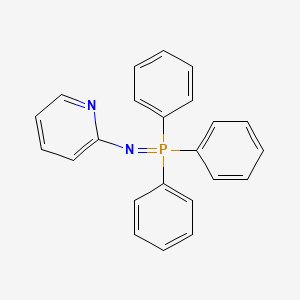
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)

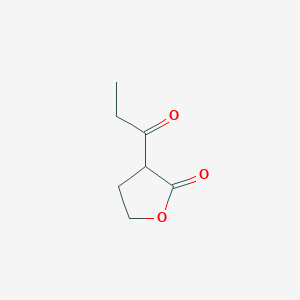
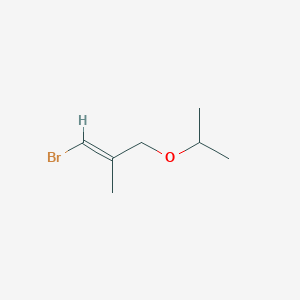

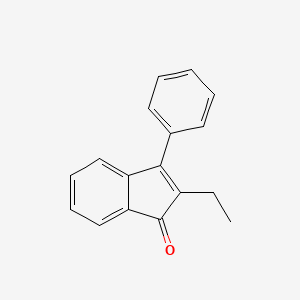


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

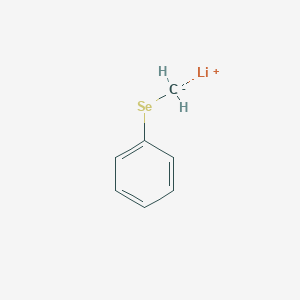
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

